2-Difluoromethoxy-4-(trifluoromethyl)aniline

Description

Nomenclature and Molecular Structure

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 2-(difluoromethoxy)-4-(trifluoromethyl)aniline. The compound is catalogued in chemical databases with the Chemical Abstracts Service registry number 1803781-52-3, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes 2-(difluoromethoxy)-4-(trifluoromethyl)benzenamine, reflecting the systematic naming approach that emphasizes the benzenamine core structure with specific fluorinated substituents.

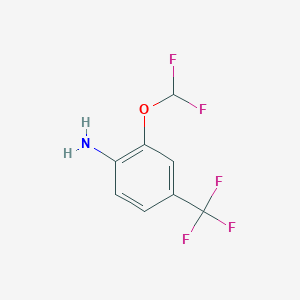

The molecular architecture of this compound consists of a benzene ring bearing an amino group at position 1, a difluoromethoxy group at position 2, and a trifluoromethyl group at position 4. The simplified molecular-input line-entry system representation is C1=CC(=C(C=C1C(F)(F)F)OC(F)F)N, which provides a linear notation of the molecular connectivity. This structural arrangement creates a highly electronegative environment around the aromatic system due to the presence of five fluorine atoms distributed across two distinct functional groups.

The electronic structure of this compound is profoundly influenced by the presence of multiple fluorine atoms, which exhibit the highest electronegativity of all elements at 4.0 on the Pauling scale. The difluoromethoxy group at the ortho position relative to the amino group creates significant steric and electronic interactions that can influence the compound's reactivity patterns. Similarly, the trifluoromethyl group at the para position contributes to the overall electron-withdrawing character of the molecule, potentially affecting both the basicity of the amino group and the aromatic reactivity of the benzene ring.

Significance of Fluorinated Anilines in Modern Chemistry

Fluorinated anilines have emerged as pivotal building blocks in contemporary chemical synthesis, particularly in pharmaceutical and materials chemistry applications. The incorporation of fluorine atoms into aniline derivatives fundamentally alters their physicochemical properties, including lipophilicity, metabolic stability, and biological activity. These modifications arise from fluorine's unique characteristics, including its small atomic radius, high electronegativity, and the exceptional strength of carbon-fluorine bonds, which are considered among the strongest in organic chemistry.

The strategic placement of fluorinated substituents on aniline scaffolds has been demonstrated to enhance drug potency and selectivity in numerous therapeutic applications. For instance, fluorinated aniline derivatives have been employed as intermediates in the synthesis of carbonic anhydrase inhibitors, where substitution with fluoroalkyl groups on either the aniline nitrogen or associated functional groups significantly enhances inhibition potency. Research has shown that introducing fluorinated chains can increase inhibition potency by factors of 30 to 40 compared to non-fluorinated analogs.

The utility of fluorinated anilines extends beyond pharmaceutical applications to include their role as fluoroalkyl amino reagents, which have proven valuable for introducing various fluorinated groups onto heterocyclic derivatives. These compounds can undergo Lewis acid activation to form highly electrophilic intermediates that facilitate diverse synthetic transformations, including acylation reactions with electron-rich aromatics and heterocycles. The unique reactivity of fluorinated anilines stems from the negative hyperconjugation between the nitrogen lone pair and the carbon-fluorine antibonding orbitals, which weakens the carbon-fluorine bonds and enables novel reaction pathways.

Recent methodological advances have demonstrated the utility of fluorinated anilines in photochemical synthesis processes. Difluoroalkylation reactions of anilines via photoinduced methods have emerged as operationally simple and practical approaches for preparing complex fluorinated structures. These methods typically proceed through radical chain mechanisms initiated by electron donor-acceptor complexes, providing access to difluoroalkylated aniline products with excellent efficiency. The development of such methodologies underscores the growing importance of fluorinated anilines as versatile synthetic intermediates in modern organic synthesis.

Historical Context and Research Trajectory

The development of organofluorine chemistry, which encompasses fluorinated anilines, traces its origins to the early 19th century with foundational discoveries in fluorine chemistry. The first organofluorine compound was synthesized in 1835 when Dumas and colleagues distilled dimethyl sulfate with potassium fluoride to produce methyl fluoride. This pioneering work established the foundation for subsequent developments in organofluorine synthesis, including the eventual preparation of fluorinated aromatic amines.

Significant advances in aromatic fluorination methodology emerged in the early 20th century with the development of the Schiemann reaction in 1927. This process involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. Although this methodology primarily focused on the direct introduction of fluorine atoms onto aromatic rings, it established important precedents for the controlled introduction of fluorine into aromatic systems that would later be adapted for the synthesis of more complex fluorinated anilines.

The industrial development of organofluorine chemistry accelerated during the mid-20th century, driven largely by the Manhattan Project's requirements for uranium hexafluoride-compatible materials. These wartime research efforts led to the development of electrochemical fluorination processes and the use of metal fluorides such as cobalt trifluoride for large-scale fluorinated compound synthesis. The expertise gained during this period provided the technical foundation for subsequent advances in fluorinated aniline synthesis and application.

The emergence of fluorinated pharmaceuticals as a distinct research area began with the discovery of 5-fluorouracil's anticancer activity in 1957, which represented one of the first examples of rational drug design incorporating fluorine atoms. This breakthrough sparked widespread interest in fluorinated organic compounds and motivated systematic investigations into the effects of fluorine substitution on biological activity. The success of fluorinated pharmaceuticals established fluorinated anilines as important synthetic targets and intermediates in medicinal chemistry research.

Contemporary research in fluorinated anilines has focused on developing more efficient synthetic methodologies and exploring novel applications in materials science and catalysis. The recognition that fluorinated compounds can undergo unique biodehalogenation pathways has opened new avenues for understanding their metabolic fate and environmental impact. Recent investigations have revealed that fluorinated anilines can be processed through multiple enzymatic pathways, including monooxygenation reactions that release fluoride ions and form reactive quinoneimine intermediates. These findings have important implications for the design of fluorinated pharmaceutical compounds and their optimization for therapeutic applications.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(8(11,12)13)1-2-5(6)14/h1-3,7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHJMQFAKPWJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves reacting a halogenated aniline with a difluoromethoxy donor under basic conditions. For example, using potassium fluoride (KF) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures can facilitate the substitution.

Transition-Metal-Catalyzed Cross-Coupling

Cross-coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, are effective for introducing difluoromethoxy groups. These reactions typically require palladium (Pd) or copper (Cu) catalysts and are performed under inert atmospheres.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Key factors include:

- Catalyst Efficiency : Pd-based catalysts generally yield higher purity but require inert conditions.

- Solvent Polarity : Polar aprotic solvents enhance reaction rates.

- Purification : Techniques like HPLC or silica gel chromatography are essential for isolating the product.

Data Table: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | KF, CuI, DMF | 100 | 65–75 | 92 |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 120 | 70–80 | 95 |

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Difluoromethoxy-4-(trifluoromethyl)aniline is C9H7F5N. Its structure features both difluoromethoxy and trifluoromethyl functional groups attached to an aniline core, which significantly influences its chemical reactivity and biological interactions.

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development due to its unique chemical properties.

- Enzyme Inhibition : Recent studies have indicated that this compound may inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), enzymes involved in inflammatory processes. This suggests a potential application as an anti-inflammatory agent .

- Cytotoxicity Studies : In vitro evaluations have demonstrated moderate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. These findings highlight its potential as a candidate for anticancer drug development.

Agrochemical Applications

The compound is also explored for its utility in the agrochemical industry.

- Pesticide Intermediates : It serves as a precursor for synthesizing fluorinated pesticides. For instance, derivatives of this compound are used to create insecticides like fipronil, which is known for its effectiveness against a broad spectrum of pests .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing advanced materials.

- Fluorinated Polymers : The unique properties imparted by the fluorinated groups make this compound suitable for developing polymers with enhanced thermal stability and chemical resistance. These materials are critical in various industrial applications .

Synthetic Chemistry

The compound acts as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : It can undergo various chemical reactions such as nucleophilic aromatic substitution, oxidation, and reduction, allowing it to serve as a precursor for more complex fluorinated compounds .

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Utilized to introduce additional functional groups onto the aromatic ring | Halogens, alkylating agents |

| Oxidation | Can be oxidized to form quinones or other derivatives | Potassium permanganate |

| Reduction | Reduction reactions can convert nitro groups to amines | Lithium aluminum hydride |

Case Study 1: Anti-inflammatory Potential

A study assessed the inhibition of COX-2 by this compound, demonstrating significant activity compared to standard anti-inflammatory drugs. This research underscores the compound's potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

In vitro studies on breast cancer cell lines revealed that the compound exhibited moderate cytotoxicity, prompting further investigations into its mechanisms of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-difluoromethoxy-4-(trifluoromethyl)aniline can be contextualized by comparing it to structurally related aniline derivatives. Key differences arise from substituent type, position, and halogenation patterns:

Substituent Position and Bioactivity

- Ortho vs. Para Substitution : Derivatives with trifluoromethyl groups at the ortho position, such as 2-(trifluoromethyl)aniline, exhibit enhanced biological activity due to reduced basicity (the "ortho effect"), which improves membrane permeability and target binding . For example, 2-(trifluoromethyl)aniline derivatives demonstrated superior antituberculosis activity (IC₉₀: 2.8–6.7 µM) compared to para-substituted analogs but showed higher cytotoxicity (selectivity index: 0.8–4.6) .

- Halogenation Effects: Non-halogenated carbamates derived from 4-(trifluoromethyl)aniline retain cholinesterase inhibition activity (IC₅₀: <50 µM), but halogenation (e.g., 4-chloro or 4-bromo) enhances potency .

Functional Group Modifications

- Trifluoromethoxy vs. Trifluoromethyl : 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9, similarity: 0.84) shares structural similarity but replaces the difluoromethoxy group with a trifluoromethoxy moiety. This substitution may alter electronic effects and steric bulk, impacting receptor binding in cholinesterase inhibitors .

- Chloro and Methyl Substituents : 2-Chloro-4-(trifluoromethyl)aniline (CAS 535-52-4) and 2-Methyl-4-(trifluoromethyl)aniline (CAS 67169-22-6) are used in herbicide and pharmaceutical synthesis. The chloro group increases electrophilicity, while the methyl group enhances steric hindrance, affecting metabolic stability .

Cytotoxicity and Selectivity

- Piperazinylmethyl Derivatives : Amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline showed potent antituberculosis activity but significant cytotoxicity, highlighting the trade-off between efficacy and safety in halogenated anilines .

- Dinitroanilines: Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), a canonical herbicide, exhibits strong binding to plant tubulin but lacks cytotoxicity in mammalian cells, underscoring the importance of nitro groups and alkyl chains in selectivity .

Biological Activity

Overview

2-Difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound notable for its unique structure, which includes both difluoromethoxy and trifluoromethyl groups attached to an aniline core. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The presence of fluorinated groups enhances the compound's lipophilicity , allowing it to efficiently penetrate biological membranes. This characteristic is crucial for its interaction with molecular targets such as enzymes and receptors, which can lead to modulation of biological pathways.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The compound's lipophilicity facilitates its entry into cells where it can interact with specific enzymes or receptors, potentially altering their activity.

- Chemical Reactivity : It can undergo various chemical reactions such as oxidation and substitution, which may further influence its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Properties : Investigations into its anticancer activities have indicated potential efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through specific molecular interactions.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition of growth in several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 μg/mL.

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro assays demonstrated that this compound exhibited cytotoxic effects on the MCF-7 breast cancer cell line. IC50 values were determined to be approximately 25 μM, indicating moderate potency compared to standard chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated anilines:

| Compound Name | Antimicrobial Activity | IC50 (Cancer Cell Line) |

|---|---|---|

| This compound | Yes | 25 μM |

| 4-Difluoromethoxy-2-(trifluoromethyl)aniline | Moderate | 30 μM |

| 3,5-Bis(trifluoromethyl)aniline | Yes | 20 μM |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-difluoromethoxy-4-(trifluoromethyl)aniline, and how can competing side reactions be minimized?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to suppress electrophilic substitution at the electron-rich aniline group. Use protective groups like Boc (tert-butoxycarbonyl) for the amine during halogenation steps to prevent undesired side products .

- Data Contradiction Analysis : If unexpected chlorination occurs at the ortho position, evaluate steric hindrance from the trifluoromethyl group and adjust directing groups or catalysts.

Q. How can the purity of this compound be validated after synthesis?

- Methodology : Combine chromatographic techniques (HPLC with C18 columns) and spectroscopic methods (1H/19F NMR) to confirm structural integrity. Compare retention times and spectral splitting patterns with reference standards .

- Critical Data : Fluorine chemical shifts in 19F NMR (~-55 to -75 ppm for CF3 groups) and coupling constants in 1H NMR can distinguish regioisomers .

Q. What safety protocols are essential when handling fluorinated anilines like this compound?

- Methodology : Use inert-atmosphere gloveboxes for air-sensitive intermediates and prioritize PPE (gloves, goggles) due to potential skin/eye irritation. Refer to SDS guidelines for fluorinated amines, which highlight flammability and toxicity risks .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Use Hammett constants (σ values) to predict substituent effects. The trifluoromethyl group (σₚ ≈ 0.54) is electron-withdrawing, while difluoromethoxy (σₚ ≈ 0.45) slightly reduces electron density, making the aryl ring less nucleophilic. Adjust coupling partners (e.g., Pd-catalyzed Buchwald-Hartwig amination) to account for reduced reactivity .

- Data Contradiction Analysis : If coupling yields are low, evaluate steric hindrance from substituents and test bulky ligands (e.g., XPhos) to enhance catalytic activity .

Q. What strategies can resolve discrepancies in spectroscopic data for fluorinated aniline derivatives?

- Methodology : Perform computational NMR simulations (DFT-based) to predict chemical shifts and compare with experimental data. For example, trifluoromethyl groups cause distinct 19F splitting patterns (~-60 ppm) that differentiate them from other fluorinated substituents .

- Case Study : Inconsistent 13C NMR peaks may arise from dynamic effects; variable-temperature NMR can confirm rotational barriers around the aniline moiety .

Q. How can the stability of this compound under oxidative conditions be assessed for pharmaceutical applications?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. The electron-withdrawing groups may enhance resistance to oxidation compared to non-fluorinated analogs. Quantify degradation products like nitro derivatives or quinones .

Methodological Resources

- Synthesis Optimization : Use chlorination protocols with N-chlorosuccinimide (NCS) for regioselective functionalization .

- Spectroscopic Validation : Cross-reference 1H/19F NMR with databases for fluorinated aromatics to confirm substitution patterns .

- Safety Compliance : Follow hazard statements (H315, H319) and storage guidelines (-20°C under inert atmosphere) to mitigate risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.